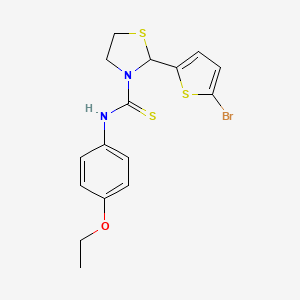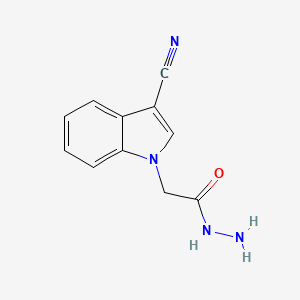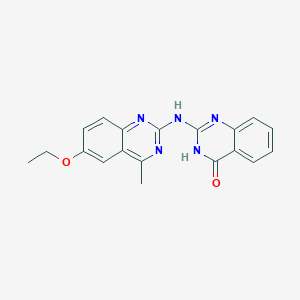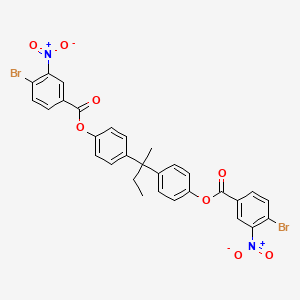
2-(5-bromothiophen-2-yl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-bromothiophen-2-yl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide is a complex organic compound that belongs to the class of thiazolidine derivatives This compound is characterized by the presence of a bromothiophene ring, an ethoxyphenyl group, and a thiazolidine-3-carbothioamide moiety
Vorbereitungsmethoden
The synthesis of 2-(5-bromothiophen-2-yl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide typically involves multi-step organic reactions. The synthetic route often starts with the bromination of thiophene to obtain 5-bromothiophene. This intermediate is then subjected to a series of reactions, including nucleophilic substitution and cyclization, to form the thiazolidine ring. The final step involves the introduction of the ethoxyphenyl group through a coupling reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
2-(5-bromothiophen-2-yl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Cyclization: The thiazolidine ring can undergo cyclization reactions to form more complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Wirkmechanismus
The mechanism of action of 2-(5-bromothiophen-2-yl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Vergleich Mit ähnlichen Verbindungen
2-(5-bromothiophen-2-yl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide can be compared with other thiazolidine derivatives, such as:
2-(5-chlorothiophen-2-yl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide: Similar structure but with a chlorine atom instead of bromine.
2-(5-methylthiophen-2-yl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide: Contains a methyl group instead of bromine.
2-(5-fluorothiophen-2-yl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide: Features a fluorine atom in place of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H17BrN2OS3 |
|---|---|
Molekulargewicht |
429.4 g/mol |
IUPAC-Name |
2-(5-bromothiophen-2-yl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide |
InChI |
InChI=1S/C16H17BrN2OS3/c1-2-20-12-5-3-11(4-6-12)18-16(21)19-9-10-22-15(19)13-7-8-14(17)23-13/h3-8,15H,2,9-10H2,1H3,(H,18,21) |
InChI-Schlüssel |
JUZWREMKKJGMPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=S)N2CCSC2C3=CC=C(S3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(3,4-Dichlorophenyl)-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B10889616.png)


![6-bromo-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10889631.png)
![1-(4-fluorophenyl)-3,6-dimethyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10889633.png)
![(4,5-dibromothiophen-2-yl)[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10889650.png)
![1-[(4-Nitrophenyl)sulfonyl]-4-(4-pyridylmethyl)piperazine](/img/structure/B10889654.png)
![N-[(E)-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10889656.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-cyanophenyl)butanamide](/img/structure/B10889668.png)

![2,4-Dinitro-1-[4-(phenoxymethyl)phenoxy]benzene](/img/structure/B10889683.png)

![3-{[4-(propan-2-yl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10889690.png)
